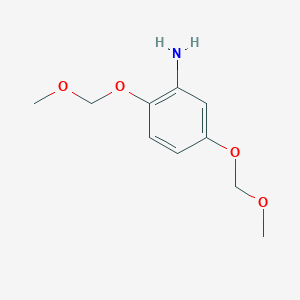
2,5-Bis(methoxymethoxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Bis(methoxymethoxy)aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two methoxymethoxy groups attached to the benzene ring at the 2 and 5 positions, and an aniline group at the 1 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(methoxymethoxy)aniline typically involves the protection of hydroxyl groups followed by nitration and reduction steps. One common method includes the following steps:
Protection of Hydroxyl Groups: The starting material, 2,5-dihydroxyaniline, is reacted with methoxymethyl chloride in the presence of a base to form this compound.
Nitration and Reduction: The protected compound is then subjected to nitration using a mixture of nitric acid and sulfuric acid, followed by reduction with a suitable reducing agent such as iron powder or tin chloride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
2,5-Bis(methoxymethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated derivatives .
科学的研究の応用
2,5-Bis(methoxymethoxy)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,5-Bis(methoxymethoxy)aniline involves its interaction with various molecular targets. The methoxymethoxy groups can undergo hydrolysis to release methanol and form reactive intermediates that can interact with proteins, nucleic acids, and other biomolecules. These interactions can lead to changes in cellular functions and biochemical pathways .
類似化合物との比較
Similar Compounds
2,6-Bis(methoxymethoxy)aniline: Similar structure but with methoxymethoxy groups at the 2 and 6 positions.
2,5-Dimethoxyaniline: Similar but with methoxy groups instead of methoxymethoxy groups.
2,5-Dihydroxyaniline: The precursor compound with hydroxyl groups instead of methoxymethoxy groups.
Uniqueness
2,5-Bis(methoxymethoxy)aniline is unique due to the presence of methoxymethoxy groups, which provide distinct chemical reactivity and potential for various applications. The compound’s ability to undergo multiple types of reactions and its potential biological activity make it a valuable compound for research and industrial applications .
特性
CAS番号 |
89883-06-7 |
|---|---|
分子式 |
C10H15NO4 |
分子量 |
213.23 g/mol |
IUPAC名 |
2,5-bis(methoxymethoxy)aniline |
InChI |
InChI=1S/C10H15NO4/c1-12-6-14-8-3-4-10(9(11)5-8)15-7-13-2/h3-5H,6-7,11H2,1-2H3 |
InChIキー |
XTHAXEXSPPSXDR-UHFFFAOYSA-N |
正規SMILES |
COCOC1=CC(=C(C=C1)OCOC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(3-Amino-3-oxopropanoyl)phenyl]acetic acid](/img/structure/B14394874.png)
![1-[2-(Hydroxymethyl)cyclopropyl]heptan-1-one](/img/structure/B14394875.png)
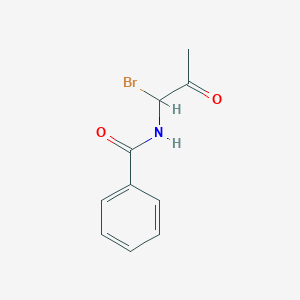
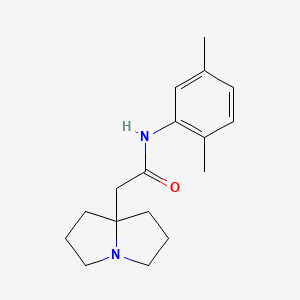
![N'-{4-[(Benzyloxy)methyl]phenyl}-N-methoxy-N-methylurea](/img/structure/B14394890.png)
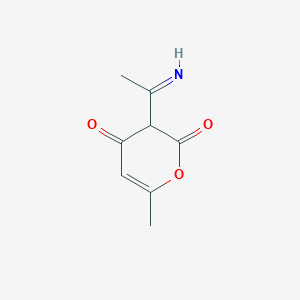

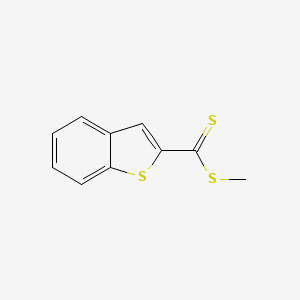
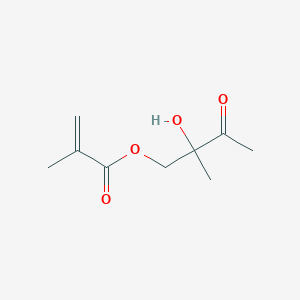

![1-[(2-Nitrophenyl)sulfanyl]pyrrolidine](/img/structure/B14394929.png)
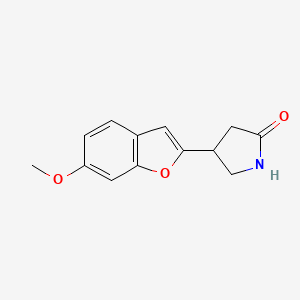
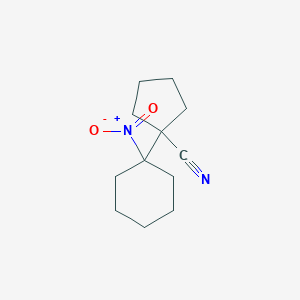
![N-{[3-(Propan-2-yl)phenyl]methyl}glycine](/img/structure/B14394946.png)
